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Compound of Interest

Compound Name: 2-Hydroxyadipic acid

Cat. No.: B108492

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Hydroxyadipic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, with a
specific focus on its stereoisomers. This document delves into the chemical and physical
properties, synthesis, separation, and biological relevance of the enantiomers of 2-
hydroxyadipic acid.

Introduction

2-Hydroxyadipic acid, also known as 2-hydroxyhexanedioic acid, is a dicarboxylic acid
derivative of adipic acid with the chemical formula CeéH100s.[1] The presence of a chiral center
at the second carbon atom gives rise to two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-
hydroxyadipic acid. The racemic mixture is often referred to as DL-2-hydroxyadipic acid.[2]

This molecule is of significant interest due to its role as a metabolite in biological systems and
its potential as a chiral building block in organic synthesis. Notably, elevated levels of 2-
hydroxyadipic acid in urine are associated with 2-ketoadipic aciduria, an inborn error of
metabolism.[1][3] Understanding the properties and biological activities of the individual
stereoisomers is crucial for research in metabolic disorders and for the development of
stereoselective synthetic methodologies.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b108492?utm_src=pdf-interest
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyadipic-acid
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://chem.libretexts.org/Courses/Brevard_College/CHE_201%3A_Organic_Chemistry_I/05%3A_Stereochemistry/5.09%3A_Resolution_(Separation)_of_Enantiomers
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://www.benchchem.com/product/b108492?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyadipic-acid
https://www.hmdb.ca/metabolites/HMDB0000321
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

The physicochemical properties of 2-hydroxyadipic acid and its individual enantiomers are
summarized in the table below. It is important to note that while experimental data for the
racemic mixture is available, some properties for the individual enantiomers are predicted due

to a lack of published experimental values.

Racemic 2- (R)-2- (S)-2-
Property .. ) . . .. .
Hydroxyadipic Acid Hydroxyadipic Acid Hydroxyadipic Acid
Molecular Formula CeH100s CeH100s CeH1005
Molecular Weight 162.14 g/mol 162.14 g/mol 162.14 g/mol
CAS Number 18294-85-4 77252-44-9 Not available
Melting Point 151 °C Data not available Data not available
Boiling Point ) )
) 401.6 £ 30.0 °C Data not available Data not available
(Predicted)
pKa (Predicted) 3.77£0.21 Data not available Data not available
Specific Rotation
0° Data not available Data not available
([a]D)
Appearance White crystalline solid Solid (predicted) Solid (predicted)
Solubility Soluble in water Data not available Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are reported *H and 3C NMR chemical shifts for racemic 2-hydroxyadipic acid

in water.[1]

1H NMR (500 MHz, H20, pH 4.0)

e 54.12 ppm (t, 1H): CH-OH

e 52.38 ppm (t, 2H): CH2-COOH
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e 01.78-1.64 ppm (m, 4H): -CH2-CH2-

13C NMR (Data from HSQC, 600 MHz, H20, pH 7.0)

0 74.75 ppm: C-OH

0 40.02 ppm: C-4 or C-5

0 36.63 ppm: C-4 or C-5

0 24.39 ppm: C-3

Mass Spectrometry (MS)

Mass spectrometry data for 2-hydroxyadipic acid is available, typically after derivatization
(e.g., trimethylsilylation) for gas chromatography-mass spectrometry (GC-MS) analysis. The
fragmentation pattern can be used for identification and quantification in biological samples.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 2-hydroxyadipic acid can be approached through two
main strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 2-Hydroxyadipic Acid
A common method for the synthesis of racemic 2-hydroxyadipic acid is the reduction of 2-
oxoadipic acid.

Experimental Protocol: Reduction of 2-Oxoadipic Acid

» Dissolution: Dissolve 2-oxoadipic acid in a suitable solvent, such as water or a buffered
agueous solution, at a concentration of approximately 0.1-0.5 M.

e Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium
borohydride (NaBHa4), portion-wise with stirring. The molar ratio of NaBHa to 2-oxoadipic acid
should be approximately 1.5:1 to ensure complete reduction.

o Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or
high-performance liquid chromatography (HPLC).
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e Quenching: Once the reaction is complete, carefully quench the excess NaBHa4 by the slow
addition of a dilute acid (e.g., 1 M HCI) until the pH is acidic and gas evolution ceases.

o Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl
acetate, multiple times.

» Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or
magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude
racemic 2-hydroxyadipic acid.

« Purification: Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
water/ethanol) to obtain pure racemic 2-hydroxyadipic acid.

Chiral Resolution of Racemic 2-Hydroxyadipic Acid

The separation of the enantiomers can be achieved by forming diastereomeric salts with a
chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution

o Salt Formation: Dissolve the racemic 2-hydroxyadipic acid in a suitable hot solvent, such
as ethanol or acetone. In a separate flask, dissolve an equimolar amount of a chiral amine
resolving agent (e.g., (R)-(+)-a-phenylethylamine or brucine) in the same solvent.

o Crystallization: Slowly add the resolving agent solution to the racemic acid solution with
stirring. Allow the mixture to cool slowly to room temperature, and then place it in a
refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

« |solation of Diastereomer: Collect the crystals by filtration and wash them with a small
amount of cold solvent.

o Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a
strong acid (e.g., 2 M HCI) to precipitate the enantiomerically enriched 2-hydroxyadipic
acid.

o Extraction and Purification: Extract the aqueous solution with an organic solvent, dry the
organic layer, and evaporate the solvent to obtain the crude enantiomer. The enantiomeric
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purity can be improved by repeated recrystallization of the diastereomeric salt.

¢ Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother
liquor from the initial crystallization by acidification and extraction.
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Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Separation by High-Performance Liquid
Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of
enantiomers.

Proposed Experimental Protocol: Chiral HPLC Separation

e Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide
derivative (e.g., cellulose or amylose carbamate) coated or immobilized on silica gel.

o Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol
(e.g., isopropanol or ethanol) in a ratio that provides optimal separation (e.g., 90:10 v/v). The
addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) is often necessary
to suppress the ionization of the carboxylic acid groups and improve peak shape.

» Flow Rate: Typically in the range of 0.5-1.5 mL/min.

o Temperature: Ambient or controlled (e.g., 25 °C).
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o Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

Biological Significance and Metabolic Pathway

2-Hydroxyadipic acid is an intermediate in the metabolism of lysine and tryptophan. In the
metabolic disorder 2-ketoadipic aciduria, a deficiency in the enzyme 2-ketoadipic
dehydrogenase leads to the accumulation of 2-ketoadipic acid, which is then reduced to 2-
hydroxyadipic acid.[3]

The metabolic pathway involving 2-hydroxyadipic acid is illustrated below.
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Caption: Metabolic context of 2-hydroxyadipic acid in 2-ketoadipic aciduria.
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The stereochemistry of the 2-hydroxyadipic acid formed in this metabolic pathway is an
important area of research, as different enzymes may exhibit stereoselectivity.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of 2-hydroxyadipic
acid. While there are still gaps in the experimental data for the individual enantiomers, the
provided protocols for synthesis, resolution, and analysis offer a solid foundation for
researchers in the fields of organic chemistry, biochemistry, and drug development. Further
investigation into the specific biological activities of the (R) and (S) enantiomers will be crucial
for a complete understanding of their roles in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b108492?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

